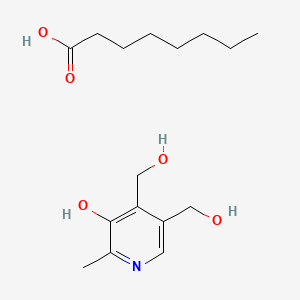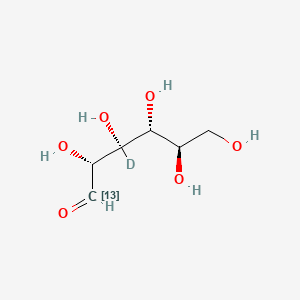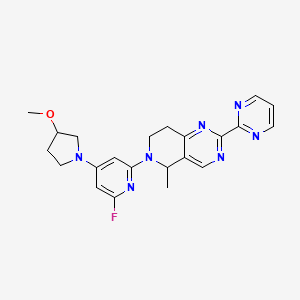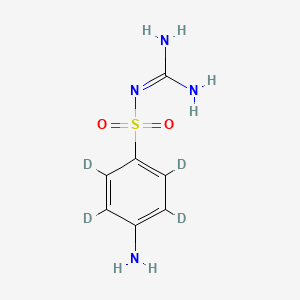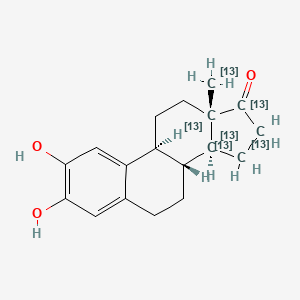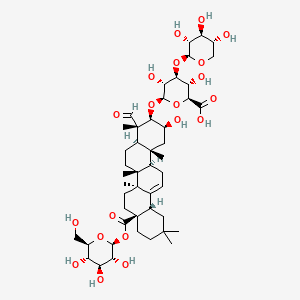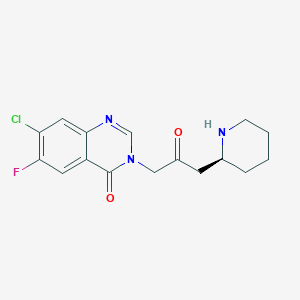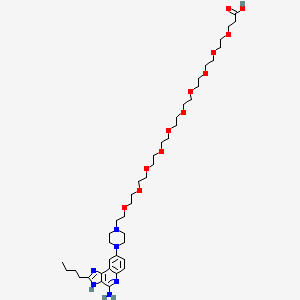
TLR7/8 agonist 4 hydroxy-PEG10-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TLR7/8 agonist 4 hydroxy-PEG10-acid: is a compound used in antibody-drug conjugates (ADC) with potent antitumor activity. It is a conjugate of TLR7/8 agonist 4 and the cleavable ADC linker hydroxy-PEG10-acid . This compound is designed to activate TLR7/8, which are toll-like receptors involved in the immune response .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of TLR7/8 agonist 4 hydroxy-PEG10-acid involves the conjugation of TLR7/8 agonist 4 with hydroxy-PEG10-acid via a cleavable bond . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves standard organic synthesis techniques, including protection and deprotection steps, coupling reactions, and purification processes.
Industrial Production Methods: Industrial production of this compound likely follows Good Manufacturing Practices (GMP) to ensure product quality and consistency. The process involves large-scale synthesis, purification, and quality control measures to produce the compound in bulk quantities .
化学反応の分析
Types of Reactions: TLR7/8 agonist 4 hydroxy-PEG10-acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .
科学的研究の応用
Chemistry: In chemistry, TLR7/8 agonist 4 hydroxy-PEG10-acid is used as a building block for the synthesis of more complex molecules, particularly in the development of ADCs .
Biology: In biological research, this compound is used to study the activation of TLR7/8 and its effects on the immune response. It helps in understanding the role of these receptors in various biological processes .
Medicine: In medicine, this compound is employed in the development of targeted cancer therapies. Its ability to activate TLR7/8 makes it a valuable component in ADCs designed to deliver cytotoxic agents specifically to cancer cells .
Industry: In the pharmaceutical industry, this compound is used in the production of ADCs for cancer treatment. It is also utilized in research and development to create new therapeutic agents .
作用機序
Mechanism: TLR7/8 agonist 4 hydroxy-PEG10-acid exerts its effects by activating TLR7 and TLR8, which are toll-like receptors involved in the innate immune response . Upon activation, these receptors trigger a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of immune cells .
Molecular Targets and Pathways: The primary molecular targets of this compound are TLR7 and TLR8. The activation of these receptors initiates the MyD88-dependent signaling pathway, leading to the activation of NF-κB and the production of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .
類似化合物との比較
TLR7/8 agonist 4 hydroxy-PEG10-acid hydrochloride: A hydrochloride salt form of the compound with similar properties and applications.
Other TLR7/8 agonists: Compounds such as imiquimod and resiquimod, which also activate TLR7 and TLR8 but may have different chemical structures and properties.
Uniqueness: this compound is unique due to its specific conjugation with hydroxy-PEG10-acid, which allows for targeted delivery in ADCs. This conjugation enhances its stability and efficacy in targeting cancer cells .
特性
分子式 |
C41H68N6O12 |
|---|---|
分子量 |
837.0 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(4-amino-2-butyl-3H-imidazo[4,5-c]quinolin-8-yl)piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C41H68N6O12/c1-2-3-4-37-44-39-35-33-34(5-6-36(35)43-41(42)40(39)45-37)47-10-8-46(9-11-47)12-14-51-16-18-53-20-22-55-24-26-57-28-30-59-32-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-7-38(48)49/h5-6,33H,2-4,7-32H2,1H3,(H2,42,43)(H,44,45)(H,48,49) |
InChIキー |
LDGZEFQLJOSEED-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NC2=C(N1)C(=NC3=C2C=C(C=C3)N4CCN(CC4)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[1,1-di(pyridin-2-yl)ethyl]-6-(1-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-3-yl)-1H-indol-4-yl}ethanesulfonamide](/img/structure/B12407648.png)
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12407649.png)
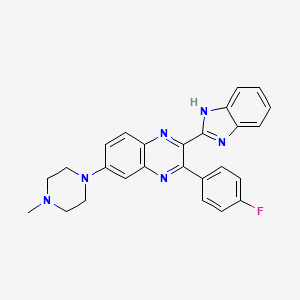
![[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid](/img/structure/B12407659.png)

![(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12407669.png)
